molecular formula C17H18N2O2S B5829042 N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide

N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide

Cat. No.: B5829042
M. Wt: 314.4 g/mol
InChI Key: RMPHLJSGGSXOPK-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide is an organic compound with the molecular formula C16H16N2O2S It is a member of the carbamothioylbenzamide family, characterized by the presence of a carbamothioyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide typically involves the reaction of 4-ethoxyaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to introduce the carbamothioyl group. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a probe for studying biological processes involving thiol groups.

    Medicine: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The carbamothioyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethoxyphenyl)carbamothioyl]benzamide
  • N-{[(4-ethoxyphenyl)carbamothioyl]amino}butanamide

Uniqueness

N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide is unique due to the presence of both the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-21-15-9-7-14(8-10-15)18-17(22)19-16(20)13-6-4-5-12(2)11-13/h4-11H,3H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPHLJSGGSXOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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